はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt

リファレンス

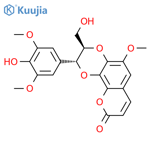

Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone

Kuboki, Atsuhito; et al ,

Tetrahedron Letters ,

2008 ,

49(29-30) ,

4516-4518

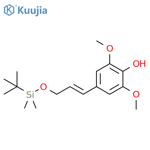

![9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- structure](https://ja.kuujia.com/scimg/cas/84575-10-0x500.png)